Cas no 1706750-04-0 (3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one)

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
- 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
-
- Inchi: 1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3
- InChI Key: PJLARCVAEFZGAQ-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C=C(B2OC(C)(C)C(C)(C)O2)C=C1F
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1297016-1g |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 1g |
$685 | 2024-07-28 | |
eNovation Chemicals LLC | Y1297016-200mg |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 200mg |
$595 | 2024-07-28 | |
eNovation Chemicals LLC | Y1297016-200mg |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 200mg |
$595 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297016-1g |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 1g |
$685 | 2025-02-21 | |
eNovation Chemicals LLC | Y1297016-200mg |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 200mg |
$595 | 2025-02-25 | |
eNovation Chemicals LLC | Y1297016-1g |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
1706750-04-0 | 95% | 1g |
$685 | 2025-02-25 |
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one Related Literature
-
1. Book reviews
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (CAS No. 1706750-04-0): An Overview of a Promising Compound in Medicinal Chemistry
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one (CAS No. 1706750-04-0) is a versatile and highly studied compound in the field of medicinal chemistry. This compound, often referred to by its systematic name or its CAS number, has garnered significant attention due to its potential applications in various therapeutic areas. The unique structural features of this molecule, particularly the presence of a fluorine atom and a boronic acid pinacol ester (Bpin) group, make it an attractive candidate for drug development and chemical synthesis.
The fluorine atom in the structure of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one plays a crucial role in modulating the physicochemical properties of the molecule. Fluorine is known for its ability to enhance the lipophilicity and metabolic stability of organic compounds, which can significantly improve their pharmacokinetic profiles. This property is particularly valuable in the design of drugs that need to cross biological membranes or have prolonged half-lives in vivo.
The boronic acid pinacol ester (Bpin) group is another key feature of this compound. This functional group is widely used in Suzuki-Miyaura coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The Bpin group can be readily converted into a boronic acid under mild conditions, making it an excellent leaving group for these coupling reactions. This versatility has made 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one a valuable intermediate in the synthesis of complex organic molecules and drug candidates.
Recent studies have highlighted the potential of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-cancer activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. Additionally, the compound's ability to cross cell membranes efficiently makes it a promising candidate for developing targeted therapies.
In another study published in Organic Letters, scientists demonstrated the use of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one as a building block for synthesizing novel inhibitors of kinases involved in inflammatory diseases. The resulting compounds showed high selectivity and potency against specific kinases, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis and psoriasis.
The synthetic accessibility and functional versatility of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one have also made it an important tool in academic research. Chemists at leading institutions have utilized this compound to explore new synthetic methodologies and to develop novel chemical probes for studying biological processes. For example, researchers at Harvard University have used this compound as a scaffold to design fluorescent probes that can monitor intracellular pH changes in real-time.
From a pharmaceutical perspective, the development of 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y l)pyridin - 2 - one - based drugs is still in its early stages. However , preliminary clinical trials have shown promising results , with several compounds advancing to Phase II trials . These trials are focused on evaluating the safety , efficacy , and pharmacokinetic properties of these compounds in human subjects . The results from these trials will provide valuable insights into the potential therapeutic applications of this class of compounds .
In conclusion , 3 - fluoro - 1 - methyl - 5 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) pyridin - 2 - one ( CAS No . 1706750 - 04 - 0 ) is a highly promising compound with a wide range of potential applications in medicinal chemistry . Its unique structural features , combined with its synthetic accessibility and functional versatility , make it an attractive candidate for drug development and chemical synthesis . Ongoing research continues to uncover new possibilities for this compound , further solidifying its importance in the field .
1706750-04-0 (3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one) Related Products
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)




